Non-Corrosive Byproduct Profile: Dimethylamine vs. HCl Release in Silylation
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine reacts with surface hydroxyl groups to release dimethylamine (a volatile base), in contrast to chlorosilanes such as n-octyldimethylchlorosilane (CAS 18162-84-0), which generate stoichiometric hydrochloric acid (HCl) . HCl evolution corrodes equipment, necessitates base scavengers, and damages acid-sensitive substrates (e.g., certain biomolecules, pharmaceuticals) [1].
| Evidence Dimension | Reaction Byproduct Type and Corrosivity |
|---|---|
| Target Compound Data | Dimethylamine (pKa of conjugate acid ~10.7, volatile) |
| Comparator Or Baseline | n-Octyldimethylchlorosilane: HCl (pKa -7, highly corrosive) |
| Quantified Difference | Qualitative: corrosive vs. non-corrosive byproduct; no quantitative pKa difference reported |
| Conditions | Reaction with hydrated silica or other hydroxylated surfaces; standard silylation conditions (20-250°C) |
Why This Matters
Eliminates need for acid scavengers and enables silylation of acid-sensitive substrates (e.g., pharmaceutical intermediates, biomolecule chromatography supports) without degradation.
- [1] U.S. Patent No. 5,762,803. Silicon dioxide based microspheres for rapid chromatographic separation of biomolecules. Issued June 9, 1998. View Source
